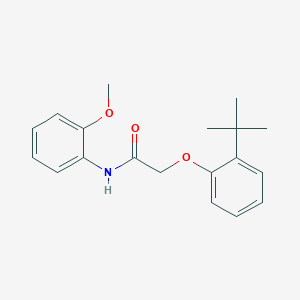

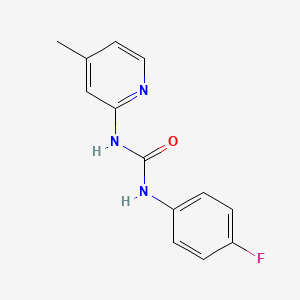

3-(4-chlorobenzyl)-5-(3-methylbenzylidene)-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorobenzyl benzylidene imidazolidinediones, including 3-(4-Chlorobenzyl)-5-(3-methylbenzylidene)-2,4-imidazolidinedione, involves a series of chemical reactions that yield these compounds with potential antimicrobial activities. These compounds are evaluated against various microorganisms such as Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli to investigate their antimicrobial properties (Lima et al., 1992).

Molecular Structure Analysis

The molecular structure of derivatives similar to this compound is determined using various spectroscopic methods including IR, ^1H NMR, and MS spectroscopy. Crystal structure determination using single-crystal X-ray diffraction data further elucidates the compound's structure, providing insights into its molecular geometry and conformation (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs typically include aldolisation-crotonisation reactions between aromatic aldehydes and substituted thiazolidinediones or thio-imidazolidinones. These reactions yield a variety of products with interesting physico-chemical properties and potential biological activities (Albuquerque et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of this compound derivatives are closely related to their molecular structure. For example, the title compound and its derivatives often exhibit unique crystalline structures that can be analyzed through X-ray crystallography to understand their conformation and spatial arrangement (Simone et al., 1995).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other chemicals, stability under various conditions, and potential biological activities, are extensively researched. These properties are influenced by the compound's functional groups and molecular structure, contributing to its potential antimicrobial and cytotoxic activities (Barros Costa et al., 1995).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The synthesis of chlorobenzyl benzylidene imidazolidinediones, including derivatives similar to the specified chemical, has shown antimicrobial activity against a range of microorganisms such as Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli (Lima et al., 1992). This indicates a potential application in developing new antimicrobial agents to combat various infections.

Anticancer and Cytotoxic Activity

Derivatives of imidazolidinedione, including those structurally related to "3-(4-chlorobenzyl)-5-(3-methylbenzylidene)-2,4-imidazolidinedione," have been investigated for their cytotoxic activity. Studies have revealed their potential in inhibiting the growth of human tumor cells, indicating a promising avenue for anticancer drug development. Notably, some compounds within this category have shown potent growth inhibition against specific cancer cell lines, suggesting their utility as lead compounds for further optimization as antitumor agents (Penthala et al., 2011).

Catalytic Applications

Research into ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands has highlighted the efficiency of these compounds in C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. This demonstrates the chemical's utility in facilitating complex chemical reactions, potentially benefiting various industrial and pharmaceutical synthesis processes (Donthireddy et al., 2020).

Propiedades

IUPAC Name |

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-3-2-4-14(9-12)10-16-17(22)21(18(23)20-16)11-13-5-7-15(19)8-6-13/h2-10H,11H2,1H3,(H,20,23)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIHHNCRRQFXLI-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)